5-(sec-butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole
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Overview
Description
5-(sec-butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with sec-butoxymethyl, iodine, and trifluoroethyl groups. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the sec-butoxymethyl, iodine, and trifluoroethyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods often emphasize the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(sec-butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the iodine substituent.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups in place of the iodine atom.
Scientific Research Applications
5-(sec-butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(sec-butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the sec-butoxymethyl group, which may affect its chemical reactivity and biological activity.
5-(sec-butoxymethyl)-1H-pyrazole:
Uniqueness
The unique combination of sec-butoxymethyl, iodine, and trifluoroethyl groups in 5-(sec-butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole imparts distinct chemical and physical properties that differentiate it from similar compounds
Properties
IUPAC Name |
5-(butan-2-yloxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3IN2O/c1-3-7(2)17-5-9-8(14)4-15-16(9)6-10(11,12)13/h4,7H,3,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBVMPUFPDQOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=C(C=NN1CC(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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